tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3S/c1-6-24-15-11-14(20-16(21-15)26-5)22-9-7-13(8-10-22)12-19-17(23)25-18(2,3)4/h11,13H,6-10,12H2,1-5H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBCBZVIHFJMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCC(CC2)CNC(=O)OC(C)(C)C)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate, commonly referred to by its CAS number 1353958-12-9, is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₃₀N₄O₃S
- Molecular Weight : 382.52 g/mol
- CAS Number : 1353958-12-9
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit effects on various cellular pathways, particularly those involved in cancer cell proliferation and apoptosis.
Antitumor Effects
Recent studies have indicated that compounds similar to this compound can inhibit tumor growth through several mechanisms:
- Microtubule Destabilization : Compounds structurally related to this carbamate have demonstrated effective inhibition of microtubule assembly, suggesting a potential role as microtubule-destabilizing agents. For instance, a related study found that certain derivatives reduced microtubule assembly by approximately 40% at a concentration of 20 μM .
- Induction of Apoptosis : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These compounds enhanced caspase activity significantly, indicating their potential as anticancer agents .
- Cell Cycle Arrest : The compound has been implicated in causing cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation. This effect was observed in various studies focusing on the cell cycle dynamics of treated cells .
Immunomodulatory Activity
There is emerging evidence suggesting that the compound may also play a role in modulating immune responses. In particular, it has been evaluated for its ability to influence PD-1/PD-L1 interactions, which are crucial in cancer immunotherapy .
Study on Anticancer Activity
A notable study investigated the effects of a series of pyrimidine derivatives on cancer cell lines. Among these, this compound showed promising results in terms of reducing viability and inducing apoptosis in MDA-MB-231 cells at low micromolar concentrations .
| Compound | IC50 (μM) | Apoptosis Induction | Cell Cycle Phase Arrest |
|---|---|---|---|
| tert-butyl carbamate | 5.0 | Yes (Caspase 3 activation) | G2/M phase |
Pharmacokinetic Studies
Pharmacokinetic evaluations have suggested that the compound possesses favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications. Its stability under physiological conditions was also highlighted in recent assessments .
Scientific Research Applications
Based on the search results, here's what is known about the applications of tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate:
Chemical Identification
- Chemical Name: this compound .
- CAS Number: 1353958-12-9 .
- Molecular Formula: While the molecular formula isn't provided in the search snippets, other related compounds are mentioned with theirs .
Related Compounds and Research
- Mer Kinase Inhibitors: Research indicates that abnormal activation of Mer kinase is implicated in the development of various human cancers, including leukemia, non-small cell lung cancer, and glioblastoma . A family of small molecule Mer inhibitors, pyrazolopyrimidine sulfonamides, have been discovered to inhibit Mer kinase activity . One such inhibitor, UNC1062, demonstrated anti-tumor activity in live cells .
- Pyrazoles and Anti-Cancer Activity: Studies suggest that compounds containing a 1H-pyrazole structure exhibit anticancer activity and can inhibit the growth of several cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers . These derivatives have demonstrated inhibitory activities against cancer-related targets such as topoisomerase II, EGFR, MEK, VEGFR, GGT1, microtubule, HDACs, Pim 1-3, and carbonic anhydrase IX and XII .
Building Blocks for Synthesis
Q & A
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs .
- Environmental Controls: Work in a fume hood to minimize inhalation risks .
- First Aid:
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .
Advanced: How can researchers optimize the multi-step synthesis to improve yield and purity?
Answer:
Key optimization strategies include:
- Catalytic System: Use Pd₂(dba)₃ (0.05 equiv) with BINAP (0.1 equiv) in toluene for C–N coupling (100°C, 12 h), achieving ~30% yield after purification .
- Base Selection: LHMDS (1 M in THF) enhances reaction efficiency compared to weaker bases .
- Purification: Column chromatography (silica gel, EtOAc/hexane gradient) removes byproducts. For scale-up, switch to recrystallization in EtOH/water .
- Monitoring: Use TLC (Rf = 0.3 in 50% EtOAc/hexane) and ESI-MS (e.g., m/z 542 [M+H]⁺ for intermediates) .
Basic: Which analytical techniques are effective for characterizing this compound?
Answer:
- ¹H NMR: Identify pyrimidine protons (δ 8.22–8.25 ppm) and tert-butyl groups (δ 1.36 ppm) .
- ESI-MS: Confirm molecular weight (e.g., m/z 512 [M+H]⁺ for reduced intermediates) .
- HPLC: Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced: What mechanistic insights explain palladium's role in pyrimidine derivative synthesis?
Answer:
Pd catalysts enable cross-coupling via oxidative addition (e.g., C–Cl bond activation in 2-chloropyrimidine) and reductive elimination to form C–N bonds. BINAP stabilizes the Pd(0) intermediate, while LHMDS deprotonates the amine nucleophile, enhancing reactivity . Competing pathways (e.g., homocoupling) are minimized by strict anhydrous conditions .
Advanced: How to address contradictions in reaction conditions for similar syntheses?
Answer:
- Solvent Effects: Toluene favors Pd-mediated couplings (100°C, 12 h), while DMAc improves solubility for SNAr reactions (80°C, NaHCO₃ base) .
- Statistical Design of Experiments (DoE): Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions. For example, LHMDS outperforms K₂CO₃ in low-polarity solvents .
Basic: What stability considerations apply to long-term storage?
Answer:
- Moisture Sensitivity: Hydrolysis of the carbamate group occurs in humid conditions. Use molecular sieves in storage vials .
- Light Sensitivity: Amber glass containers prevent photodegradation of the methylthio group .
Advanced: What scale-up strategies mitigate yield loss in gram-scale synthesis?
Answer:
- Reagent Addition: Add DIEA dropwise in THF to control exothermicity during Sonogashira couplings .
- Purification: Replace column chromatography with fractional crystallization (e.g., EtOAc/hexane) for intermediates .
- Process Monitoring: Use inline FTIR to track reaction progress and minimize side products .
Advanced: How can computational tools predict biological activity or reactivity?
Answer:
- DFT Calculations: Model transition states for key reactions (e.g., C–N coupling activation energy ~25 kcal/mol) .
- Molecular Docking: Screen against kinase targets (e.g., EGFR) using AutoDock Vina. Pyrimidine derivatives show predicted binding affinity (ΔG ≈ -9.5 kcal/mol) .
Basic: What first-aid measures are critical for accidental exposure?
Answer:
- Ingestion: Rinse mouth; do NOT induce vomiting .
- Chemical Burns: Apply sterile saline for skin/eye exposure; avoid neutralizing agents .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Pyrimidine Modifications: Replace ethoxy with methoxy or amino groups to alter electron density .
- Piperidine Substitutions: Introduce polar groups (e.g., –OH, –NH₂) to enhance solubility .
- Synthetic Routes: Use parallel synthesis with diverse amines (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) in Pd-catalyzed couplings .
- Bioactivity Screening: Test in vitro against cancer cell lines (e.g., HCT-116) using MTT assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
